Product packaging for 1-(Methylamino)cyclopentane-1-carbonitrile(Cat. No.:CAS No. 55793-49-2)

1-(Methylamino)cyclopentane-1-carbonitrile

Cat. No.: B2465203
CAS No.: 55793-49-2
M. Wt: 124.187
InChI Key: KNIPASVZFLFVSD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

1-(Methylamino)cyclopentane-1-carbonitrile is systematically named to reflect its core cyclopentane structure and functional groups. The IUPAC name prioritizes the substituents’ positions and types:

  • Cyclopentane : A five-membered saturated hydrocarbon ring.
  • 1-(Methylamino) : A methylamino group (-NHCH₃) attached to carbon 1 of the ring.
  • 1-carbonitrile : A cyano group (-C≡N) bonded to the same carbon atom (position 1).

This naming convention adheres to IUPAC rules, which dictate substituents be numbered to give the lowest possible locants.

Table 1. Key Identifiers

Property Value Source
IUPAC Name This compound
SMILES CNC1CCCC1C#N
InChIKey KNIPASVZFLFVSD-UHFFFAOYSA-N
CAS Number 55793-49-2

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₇H₁₂N₂ , derived from:

  • Cyclopentane ring : C₅H₁₀.
  • Methylamino group : C₁H₇N.
  • Cyano group : C₁N.

This totals C₇H₁₂N₂ (7 carbons, 12 hydrogens, 2 nitrogens). The molecular weight is calculated as:
$$
\text{Molecular Weight} = (12 \times 7) + (1 \times 12) + (14 \times 2) = 84 + 12 + 28 = 124.18 \, \text{g/mol}
$$
This aligns with experimental data.

Comparative Molecular Weights

Compound Molecular Formula Molecular Weight (g/mol) Source
This compound C₇H₁₂N₂ 124.18
Cyclohexanecarbonitrile C₇H₁₁N 109.17
Cyclobutanecarbonitrile C₅H₇N 81.12
Cyanocyclopropane C₄H₅N 67.09

Stereochemical Considerations in Cyclopentane Ring Substitution

The cyclopentane ring’s conformation and substituent positions influence the compound’s spatial arrangement. Since both the methylamino and cyano groups are bonded to carbon 1 , the molecule lacks stereogenic centers or geometric isomerism. This contrasts with substituted cycloalkanes where substituents occupy distinct carbons, enabling cis-trans configurations.

For example, in 1-(methylamino)cyclopropane-1-carbonitrile, the rigid cyclopropane ring forces substituents into a fixed planar geometry, whereas the cyclopentane ring’s puckered structure allows greater conformational flexibility. This flexibility minimizes steric strain between the bulky methylamino and cyano groups.

Comparative Structural Analysis with Related Cycloalkane Carbonitriles

The structural features of this compound differ significantly from other cycloalkane carbonitriles due to its dual functional groups and ring size.

Key Differences

Feature This compound Cyclohexanecarbonitrile Cyclobutanecarbonitrile
Ring Size Cyclopentane (5-membered) Cyclohexane (6-membered) Cyclobutane (4-membered)
Substituents Methylamino + cyano (same carbon) Cyano (single) Cyano (single)
Steric Strain Low (puckered ring) Moderate High (strained ring)
Functional Group Reactivity Enhanced by adjacent -NHCH₃ group Limited Limited

Table 3. Reactivity Trends

Reaction This compound Cyclohexanecarbonitrile
Nucleophilic Addition Potential via -NHCH₃ group Low
Hydrolysis Cyano to carboxylic acid (acid/base) Cyano to carboxylic acid
Reduction Cyano to amine (LiAlH₄) Cyano to amine

The methylamino group’s presence introduces hydrogen-bonding capacity and potential for further functionalization, distinguishing it from simpler cycloalkane carbonitriles like cyclohexanecarbonitrile or cyanocyclopropane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2 B2465203 1-(Methylamino)cyclopentane-1-carbonitrile CAS No. 55793-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methylamino)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIPASVZFLFVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylamino)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methylamine to form 1-(methylamino)cyclopentanol, which is then dehydrated to yield 1-(methylamino)cyclopentene. The final step involves the addition of a nitrile group to the double bond, typically using a reagent like cyanogen bromide .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylamino)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis Applications

1-(Methylamino)cyclopentane-1-carbonitrile serves as an important intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions allows for the development of complex organic molecules. The compound can be synthesized through several methods, one common approach being the reaction of cyclopentanone with methylamine to form 1-(methylamino)cyclopentanol, followed by dehydration and nitrile addition using cyanogen bromide.

Reactions and Mechanisms

  • Oxidation : Can yield oximes or amides using reagents like potassium permanganate.
  • Reduction : The nitrile group can be reduced to form primary amines.
  • Substitution : The nitrile group may participate in nucleophilic substitution reactions.

Pharmaceutical Research

The compound has garnered attention for its potential applications in medicinal chemistry. Preliminary studies suggest that it may interact with specific biological targets, such as receptors or enzymes, influencing their function and activity. This interaction is crucial for assessing the compound's safety and efficacy in therapeutic contexts.

Case Studies

  • Antiproliferative Activity : Research has indicated that derivatives of this compound exhibit antiproliferative effects against cancer cell lines, including oesophageal cancer models. These studies highlight its potential as a lead compound in cancer treatment development .
  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinities with various biological targets, which are essential for determining its viability as a drug candidate.

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals and specialty materials. Its unique properties facilitate its use in developing bioactive compounds and other chemical products that require specific functional groups for enhanced reactivity.

Mechanism of Action

The mechanism of action of 1-(Methylamino)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various biochemical reactions. The methylamino group can form hydrogen bonds and interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Substituent Variations on the Cyclopentane Ring

1-(4-Methoxyphenyl)cyclopentanecarbonitrile (CAS: Not specified)
  • Structure: A 4-methoxyphenyl group replaces the methylamino substituent.
  • Properties: Molecular weight 201.27 g/mol (C₁₃H₁₅NO); boiling point 145°C at 1 Torr.
  • Key Difference: The electron-donating methoxy group enhances aromatic ring stability compared to the aliphatic methylamino group, likely increasing lipophilicity. This may influence solubility and receptor binding in biological systems .
1-(4-Aminophenyl)cyclopentanecarbonitrile (CAS: 115279-73-7)
  • Structure : Features a primary amine (-NH₂) on the para position of the phenyl ring.
  • Properties : Molecular formula C₁₂H₁₄N₂ ; InChIKey unavailable.
  • Key Difference: The aromatic amine group introduces polarity and hydrogen-bonding capacity, contrasting with the aliphatic methylamino group in the target compound. This structural variation could affect pharmacokinetic properties such as absorption and metabolic stability .

Ring Size and Functional Group Modifications

1-(Methylamino)cyclobutanecarbonitrile
  • Structure : Cyclobutane ring instead of cyclopentane.
  • Molecular weight 123.17 g/mol (C₆H₉N₂).
  • Key Difference : The cyclobutane ring may enhance rigidity, impacting binding affinity in enzyme-targeted applications. However, increased ring strain could reduce synthetic yield compared to cyclopentane derivatives .
1-(Methylsulfanyl)cyclopropane-1-carbonitrile
  • Structure : Cyclopropane ring with a methylsulfanyl (-SCH₃) group.
  • Properties : Molecular formula C₅H₇NS ; InChIKey: GWRIBAFKFJDIAG.
  • Key Difference : The sulfanyl group introduces sulfur-based reactivity (e.g., susceptibility to oxidation), while the cyclopropane ring offers extreme rigidity. These traits may limit stability in aqueous environments compared to the target compound .

Functional Group Replacements

1-Amino-1-cyclopentanecarboxamide
  • Structure : Replaces the nitrile (-CN) with a carboxamide (-CONH₂).
  • Properties : Molecular formula C₆H₁₀N₂O .

Biological Activity

1-(Methylamino)cyclopentane-1-carbonitrile is a compound with a unique structure, characterized by a cyclopentane ring substituted with a methylamino group and a carbonitrile group. Its molecular formula is C6H10N2C_6H_{10}N_2 with a molecular weight of approximately 124.19 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of drug development and medicinal chemistry.

Chemical Structure and Properties

The structural features of this compound significantly influence its biological activity. The presence of the methylamino group enhances its ability to interact with various biological targets, while the carbonitrile group can participate in hydrogen bonding and dipole interactions.

Property Value
Molecular FormulaC₆H₁₀N₂
Molecular Weight124.19 g/mol
Functional GroupsMethylamino, Carbonitrile
ToxicityCorrosive, Irritant

Binding Affinity Studies

Initial studies have indicated that this compound exhibits significant binding affinity towards various receptors and enzymes. These interactions are crucial for understanding its pharmacological potential.

  • Receptor Interactions : The compound's structural features may enhance its binding to specific receptors, potentially leading to therapeutic effects.
  • Enzyme Inhibition : Preliminary data suggest that it may inhibit certain enzymes involved in metabolic pathways, although detailed kinetic studies are required for confirmation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds has been conducted:

Compound Name Molecular Formula Key Features
3-Ethyl-1-(methylamino)cyclopentane-1-carbonitrileC₇H₁₁N₂Ethyl substitution increases hydrophobicity
1-(Cyclopentylamino)cyclopentane-1-carbonitrileC₇H₁₁N₂Cyclopentyl group may enhance receptor binding
2-(Methylamino)cyclohexanecarbonitrileC₇H₁₁N₂Cyclohexane ring offers different steric properties

Therapeutic Applications

Research has indicated that compounds similar to this compound have been evaluated for their therapeutic applications. For instance, studies focusing on amine-linked compounds show enhanced biological activity compared to their amide counterparts. This suggests that the methylamino functionality may confer similar benefits to this compound.

Cytotoxicity and In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. Although specific IC50 values are yet to be established, initial findings indicate that it possesses moderate cytotoxicity against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Q & A

Basic: What are the standard synthetic routes for 1-(Methylamino)cyclopentane-1-carbonitrile?

Methodological Answer:
A common approach involves alkylation of a nitrile precursor with a methylamino group. For example, a similar compound, 1-(4-(benzyloxy)-3-nitrophenyl)cyclopentane-1-carbonitrile, was synthesized via nucleophilic substitution using NaH as a base and 1,4-dibromobutane in DMSO, followed by purification via flash chromatography . Adjusting stoichiometry of the alkylating agent (e.g., methyl bromide or iodomethane) and optimizing reaction time (typically 12–24 hours) can improve yield.

Advanced: How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric synthesis?

Methodological Answer:
Chiral auxiliaries or catalysts (e.g., organocatalysts or transition-metal complexes) can induce asymmetry. For cyclopropane derivatives, stereoselective ring-opening reactions using enantiopure amines have been reported . Monitoring enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents is critical. Temperature control (e.g., −20°C to 0°C) and solvent polarity (e.g., THF vs. DCM) significantly impact stereochemical outcomes .

Basic: What analytical techniques are recommended for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR can confirm methylamino and cyclopentane moieties. For example, a related compound showed distinct resonances for the cyclopentane ring (δ 1.5–2.5 ppm) and nitrile carbon (δ 120–125 ppm) .
  • Mass Spectrometry: ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]+^+ at m/z 323.1 in a benzyloxy derivative ).
  • IR Spectroscopy: A sharp peak near 2240 cm1^{-1} confirms the nitrile group .

Advanced: How can contradictory physicochemical data (e.g., boiling point) from different sources be resolved?

Methodological Answer:
Discrepancies often arise from measurement conditions (e.g., pressure, purity). Cross-referencing databases like NIST Chemistry WebBook and ChemIDplus is essential. Experimental validation via differential scanning calorimetry (DSC) or distillation under controlled vacuum can reconcile differences. For example, predicted boiling points for similar nitriles vary by ±15°C due to isomerism or impurities .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors, as nitriles may release toxic HCN under decomposition .
  • First Aid: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced: What strategies are effective for functionalizing the cyclopentane ring?

Methodological Answer:

  • Electrophilic Aromatic Substitution: Introduce halogens or nitro groups using HNO3_3/H2_2SO4_4 or halogenation agents .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to attach aromatic groups .
  • Ring-Opening: React with Grignard reagents to form substituted cycloalkanes, monitored by TLC for intermediate stability .

Basic: How can purity be assessed post-synthesis?

Methodological Answer:

  • Chromatography: HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) identifies impurities .
  • Melting Point: Sharp melting ranges (e.g., 130–131°C for a Boc-protected analog ) indicate high crystallinity.
  • Elemental Analysis: Carbon-hydrogen-nitrogen (CHN) analysis validates stoichiometric ratios .

Advanced: What mechanistic insights explain unexpected byproducts in alkylation reactions?

Methodological Answer:
Byproducts often arise from over-alkylation or elimination. For example, using excess NaH may deprotonate the nitrile, leading to dimerization. Kinetic studies (e.g., quenching aliquots at intervals) and DFT calculations can map reaction pathways. In one case, a competing SN1 mechanism caused carbocation rearrangements in brominated precursors .

Basic: What are the storage requirements for this compound?

Methodological Answer:
Store in airtight containers under inert gas (N2_2 or Ar) at −20°C to prevent hydrolysis of the nitrile group. Desiccants (e.g., silica gel) mitigate moisture uptake, which can degrade the methylamino moiety .

Advanced: How can computational methods aid in predicting reactivity?

Methodological Answer:

  • DFT Calculations: Predict transition states for ring-opening or nucleophilic attack using Gaussian or ORCA software .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) .
  • QSAR Models: Corrogate substituent effects on bioactivity using topological indices or Hammett parameters .

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